N-(4-methoxyphenyl)-1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide
Description
N-(4-methoxyphenyl)-1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide is a heterocyclic compound featuring an imidazole core linked to a pyrimidine ring substituted with a piperidine group and a 4-methoxyphenyl carboxamide moiety. Structural analogs of this compound often involve modifications to the methoxyphenyl group, pyrimidine substituents, or piperidine ring, which influence physicochemical properties and bioactivity. Below, we provide a systematic comparison with key analogs, supported by experimental data and structural insights.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-1-(6-piperidin-1-ylpyrimidin-4-yl)imidazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O2/c1-28-16-7-5-15(6-8-16)24-20(27)17-12-26(14-23-17)19-11-18(21-13-22-19)25-9-3-2-4-10-25/h5-8,11-14H,2-4,9-10H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMZUQXGARSJAKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CN(C=N2)C3=CC(=NC=N3)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxyphenyl)-1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of cancer therapy and enzyme inhibition. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its unique molecular structure, which includes a methoxyphenyl group, a piperidinylpyrimidinyl moiety, and an imidazole carboxamide framework. Its IUPAC name is this compound, with the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₂N₄O₂ |
| Molecular Weight | 342.40 g/mol |
| CAS Number | 1112278-06-4 |
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. It is hypothesized to inhibit enzyme activity by binding to active or allosteric sites, thereby modulating cellular signaling pathways related to cell proliferation, apoptosis, and inflammation .
Enzyme Inhibition
Recent studies have highlighted the compound's potential as an inhibitor of various kinases involved in cancer progression. For instance, it has shown promising results against specific protein kinases with IC₅₀ values in the nanomolar range, indicating potent inhibitory activity .
Antitumor Activity
Numerous studies have evaluated the antitumor properties of this compound. In vitro assays demonstrated significant cytotoxic effects on various cancer cell lines:
| Cell Line | IC₅₀ (µM) |
|---|---|
| HCT116 (Colon Cancer) | 0.64 |
| KMS-12 BM (Multiple Myeloma) | 1.40 |
| MDA-MB-231 (Breast Cancer) | 0.75 |
These findings suggest that the compound may serve as a lead candidate for further development in cancer therapeutics.
Mechanistic Studies
Mechanistic investigations revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins. This was evidenced by increased levels of cleaved caspases and alterations in mitochondrial membrane potential in treated cells .
Comparative Analysis with Similar Compounds
When compared to structurally similar compounds, this compound exhibits distinct pharmacokinetic properties and metabolic stability. For instance:
| Compound | IC₅₀ (µM) | Key Features |
|---|---|---|
| N-(4-methoxyphenyl)-N'-piperidin-4-ylurea | 2.5 | Less potent than the target compound |
| Piperidine derivatives | Varies | Generally less selective for specific targets |
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-(4-methoxyphenyl)-1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide exhibit promising anticancer properties. For instance, studies on related pyrazolo[1,5-a]pyrimidine derivatives have demonstrated their effectiveness as selective inhibitors of phosphoinositide 3-kinase delta (PI3Kδ), which is crucial in cancer cell proliferation and survival. The most potent derivatives showed IC50 values below 100 nM, indicating strong inhibitory activity against cancer cell lines .
| Compound | IC50 Value (nM) | Selectivity |
|---|---|---|
| CPL302415 | 18 | High |
| Other Derivatives | <100 | Varies |
Inhibition of Enzymatic Activity
The compound may also inhibit specific enzymes involved in various biological processes. For example, it has been suggested that such compounds can modulate the activity of lysosomal phospholipase A2, a key enzyme implicated in drug-induced phospholipidosis . This inhibition could have therapeutic implications in managing drug toxicity.
Building Blocks for Complex Molecules
This compound serves as a versatile building block in synthetic organic chemistry. It can be utilized to develop more complex organic molecules, including novel catalysts and ligands for various chemical reactions .
Case Study 1: PI3Kδ Inhibition
In a study focusing on the design and synthesis of pyrazolo[1,5-a]pyrimidine derivatives, one compound demonstrated exceptional selectivity and potency against PI3Kδ, making it a candidate for clinical trials in treating systemic lupus erythematosus (SLE). The findings suggest that modifications to the imidazole structure can enhance biological activity .
Case Study 2: Drug-Induced Toxicity
Another investigation highlighted the role of cationic amphiphilic drugs in causing phospholipidosis through inhibition of PLA2G15. The study screened various compounds for their ability to inhibit this enzyme, revealing that several derivatives, potentially including this compound, could mitigate drug-induced toxicity .
Comparison with Similar Compounds
Comparative Analysis Table
*Estimated based on analogs.
Key Findings
Target Engagement : Fluorine and chlorine substitutions enhance electron-withdrawing effects, which may optimize interactions with aromatic residues in enzyme active sites .
Metabolic Stability : Methylation of the piperidine ring is a common strategy to reduce susceptibility to cytochrome P450-mediated oxidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
